molecular formula C9H9NO3 B1407862 2-Amino-5-formyl-3-methyl-benzoic acid CAS No. 1423030-59-4

2-Amino-5-formyl-3-methyl-benzoic acid

Cat. No. B1407862
CAS RN: 1423030-59-4
M. Wt: 179.17 g/mol
InChI Key: LCTYCLGMELZWMZ-UHFFFAOYSA-N
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Description

2-Amino-5-formyl-3-methyl-benzoic acid, also known as AFMB, is an important intermediate in the synthesis of a variety of pharmaceuticals. It is a key component in the synthesis of many drugs, including antibiotics, anti-inflammatory agents, and antifungal agents. AFMB is also used in the synthesis of other compounds, such as dyes and fragrances. AFMB is a member of the class of compounds known as carboxylic acids, which are organic compounds that contain a carboxyl group (-COOH). AFMB has a wide range of applications in the pharmaceutical and chemical industries, and its properties make it an attractive compound for use in a variety of synthetic processes.

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • The compound has been used in the synthesis of various chemical structures. For instance, it was involved in the preparation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, highlighting its role in creating labeled compounds for further research applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
    • Another study focused on the synthesis and characterization of a Cd(II) complex derived from an azo ligand involving 2-amino-5-bromo thiazole and 3-dimethyl amino benzoic acid, demonstrating its utility in complex formation and potential for use in antimicrobial applications (Jaber, Kyhoiesh, & Jawad, 2021).
  • Biological Activity :

    • The compound has been a part of studies exploring its biological activities. For example, its derivatives were synthesized and evaluated for antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
  • Material Science and Engineering :

    • It has applications in material science, such as the development of fluorescent and colorimetric pH probes. A study synthesized a new probe using a benzothiazole moiety and a charged trimethyl amino group, which demonstrated excellent solubility in water and potential for real-time pH sensor applications (Diana, Caruso, Tuzi, & Panunzi, 2020).
  • Pharmaceutical Research :

    • The compound's derivatives have been investigated for their pharmacokinetic properties, as seen in a study analyzing the pharmacokinetics of a specific benzoic acid derivative in rats, providing valuable information for drug development (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, appropriate safety measures should be taken when handling it, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-5-formyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-4H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYCLGMELZWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-formyl-3-methyl-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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